molecular formula C6H4BrClIN B13610256 3-Bromo-2-chloro-4-iodoaniline

3-Bromo-2-chloro-4-iodoaniline

Cat. No.: B13610256
M. Wt: 332.36 g/mol
InChI Key: ZACLTMFIAKXZAL-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-iodoaniline is an aromatic amine with the molecular formula C6H3BrClINH2. This compound is characterized by the presence of three halogen atoms (bromine, chlorine, and iodine) attached to the benzene ring, along with an amino group. It is a derivative of aniline and is used in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-iodoaniline typically involves multiple steps of electrophilic aromatic substitution. The process begins with the nitration of aniline to form nitroaniline, followed by reduction to produce the corresponding aniline derivative. Subsequent halogenation steps introduce the bromine, chlorine, and iodine atoms sequentially .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often employ palladium-catalyzed amination and other transition-metal-catalyzed processes .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-4-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce various substituted aniline compounds .

Scientific Research Applications

3-Bromo-2-chloro-4-iodoaniline is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-iodoaniline involves its interaction with various molecular targets and pathways. The presence of halogen atoms enhances its reactivity and allows it to participate in multiple chemical reactions. The amino group can form hydrogen bonds and interact with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

  • 4-Bromo-2-iodoaniline
  • 2-Chloro-6-iodoaniline
  • 5-Chloro-2-iodoaniline
  • 4-Bromoaniline
  • 2-Iodoaniline

Comparison: 3-Bromo-2-chloro-4-iodoaniline is unique due to the presence of three different halogen atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

IUPAC Name

3-bromo-2-chloro-4-iodoaniline

InChI

InChI=1S/C6H4BrClIN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2

InChI Key

ZACLTMFIAKXZAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Br)I

Origin of Product

United States

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